An In-depth Technical Guide on the Formation Mechanism of Lansoprazole Thiadiazine Impurity
An In-depth Technical Guide on the Formation Mechanism of Lansoprazole Thiadiazine Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism, experimental analysis, and characterization of a significant degradation impurity of Lansoprazole, specifically the Lansoprazole thiadiazine impurity. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of Lansoprazole and related pharmaceutical products.
Introduction to Lansoprazole and Its Degradation Profile
Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. Like many complex organic molecules, Lansoprazole can degrade under various stress conditions, leading to the formation of impurities that may impact its efficacy and safety. A notable degradation product, formed under basic hydrolytic stress, is a complex thiadiazine derivative. Understanding the formation pathway of this impurity is crucial for developing robust manufacturing processes and stable formulations.
Identification and Characterization of the Thiadiazine Impurity
The Lansoprazole thiadiazine impurity has been identified and characterized as a distinct chemical entity arising from the degradation of the active pharmaceutical ingredient (API) in a basic medium.[1][2]
Table 1: Physicochemical Properties of Lansoprazole Thiadiazine Impurity
| Property | Value |
| Chemical Name | 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[3]imidazo[2,1-b]benzo[3]imidazo[2,1-d][1][3][4]thiadiazine |
| CAS Number | 1781244-56-1 |
| Molecular Formula | C₂₃H₁₆F₃N₅OS |
| Molecular Weight | 467.47 g/mol |
| Appearance | White powder |
| Formation Condition | Basic hydrolytic stress |
Proposed Formation Mechanism
The formation of the thiadiazine impurity from Lansoprazole under basic conditions is a complex process likely involving several intramolecular rearrangement and condensation steps. While the exact mechanism has not been definitively elucidated in the literature, a plausible pathway is proposed below, based on the structures of the starting material and the final product, and general principles of organic reactivity.
The reaction is initiated by the deprotonation of the benzimidazole N-H proton by a hydroxide ion. This is followed by an intramolecular nucleophilic attack of the resulting anion on the sulfoxide sulfur atom, leading to the cleavage of the S-O bond and the formation of a sulfenate intermediate. Subsequent cyclization and condensation with another molecule of a benzimidazole-derived intermediate, followed by dehydration, could lead to the formation of the fused thiadiazine ring system.
Caption: Proposed reaction pathway for the formation of the thiadiazine impurity.
Experimental Protocols
The following sections detail the experimental methodologies for the forced degradation studies and the analysis of the resulting impurities.
This protocol is designed to intentionally degrade Lansoprazole to generate the thiadiazine impurity for analytical purposes.
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Preparation of the Sample: Accurately weigh 200 mg of Lansoprazole drug substance and transfer it to a round-bottom flask.
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Addition of Base: Add 100 mL of 0.1 N sodium hydroxide (NaOH) solution to the flask.
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Reaction Conditions: Reflux the mixture at 60°C for 8 hours. To achieve sufficient degradation, the normality of the NaOH solution can be gradually increased up to 2 N.[1][2]
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Sample Preparation for Analysis: After cooling, neutralize the solution and dissolve an aliquot in methanol. Further dilute with the mobile phase to a suitable concentration for HPLC analysis.
The following HPLC method can be used for the separation and quantification of Lansoprazole and its degradation products.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | X-Select CSH C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium bicarbonate |
| Mobile Phase B | Acetonitrile |
| Gradient Program | T/%B: 0.01/10, 2/10, 11/90, 11.5/100, 13/100, 13.5/10, 15/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| UV Detection | 285 nm |
| Injection Volume | 10 µL |
The thiadiazine impurity can be isolated from the degradation mixture using preparative HPLC. The structural elucidation is then performed using a combination of spectroscopic techniques.
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Preparative HPLC: A larger scale version of the analytical HPLC method is employed to isolate a sufficient quantity of the impurity for characterization.
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LC-MS/MS: Used to determine the mass-to-charge ratio of the impurity and its fragmentation pattern, providing initial structural information.
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High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the complete structural elucidation of the impurity by establishing the connectivity of atoms within the molecule.[1][2]
Caption: Workflow for the identification and characterization of the impurity.
Data Presentation
The following tables summarize the quantitative data from the base degradation study and the NMR spectral data for the Lansoprazole thiadiazine impurity.
Table 3: Degradation Products Formed in Base Forced Degradation of Lansoprazole
| Peak No. | Retention Time (min) | % Area | m/z (M+H)⁺ | Identification |
| 1 | 6.93 | 7.1 | 354.03 | Sulfide Impurity |
| 2 | 9.25 | 37.35 | 370.05 | Lansoprazole |
| 3 | 10.38 | 8.8 | 354.03 | Sulfide Impurity |
| 4 | 11.27 | 9.9 | Mixture of masses | Unresolved unknown impurities |
| 5 | 12.63 | 16.86 | 468.11 | Thiadiazine Impurity |
| (Data adapted from Battu, S. and Pottabathini, V., 2015)[1] |
Table 4: ¹H and ¹³C NMR Chemical Shifts of the Thiadiazine Impurity
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-CH₃ | 2.25 (s) | 11.5 |
| Pyridine-OCH₂ | 4.85 (q) | 66.2 |
| Pyridine-CF₃ | - | 123.9 (q) |
| Pyridine-C3' | - | 125.7 |
| Pyridine-C4' | - | 145.8 |
| Pyridine-C5' | 7.15 (d) | 110.1 |
| Pyridine-C6' | 8.20 (d) | 148.2 |
| Benzimidazole-H | 7.2-7.8 (m) | 112-142 (multiple signals) |
| Thiadiazine-CH | 7.91 (s) | 150.1 |
| (Data interpreted from Battu, S. and Pottabathini, V., 2015)[1] |
Conclusion
The formation of the Lansoprazole thiadiazine impurity is a significant degradation pathway under basic hydrolytic stress. This guide has outlined its identity, a plausible formation mechanism, and the necessary experimental protocols for its analysis and characterization. A thorough understanding of this impurity is essential for ensuring the quality, safety, and stability of Lansoprazole drug products. The provided methodologies and data serve as a critical resource for researchers and professionals in the pharmaceutical industry to control and monitor this impurity effectively.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
